1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one
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Overview
Description
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one is a chemical compound with a unique structure that includes a hydroxyphenyl group and a nitroso group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for the nitration step, followed by a reduction step using reagents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: A precursor in the synthesis of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one.
4-Nitrosoacetophenone: Similar structure but lacks the hydroxy group.
4-Hydroxybenzaldehyde: Similar aromatic structure with different functional groups
Uniqueness
This compound is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
143527-88-2 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-nitrosoethanone |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-4,10H,5H2 |
InChI Key |
XTNOWKQKOVULMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=O)O |
Origin of Product |
United States |
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